molecular formula C12H10N2O4 B2715384 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 478077-66-6

1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B2715384
CAS RN: 478077-66-6
M. Wt: 246.222
InChI Key: IDQXMDYMPOLSFN-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic acid is a compound that was found from microbial phenolic metabolites in human feces after the consumption of gin, red wine and dealcholized red wine . It is used in organic synthesis as well as the pharmaceutical industry, especially as an intermediate of puerarin . It can also be used as potential plasma biomarkers for early detection of non-small cell lung cancer .


Synthesis Analysis

4-Methoxyphenylacetic acid can be prepared from p-benzoquinone and methanol via a free radical reaction . It can also be synthesized by boiling α- or β-anetholglycol with a 2% solution of sulfuric acid, or from 1-(p-methoxyphenyl)-propan-1,2-ol by treatment with diluted sulfuric acid .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The molecular weight is 166.18 g/mol .


Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid is a pale yellow or off-white colored flakes . It is moderately soluble in water . The pH of solutions of carboxylic acids is therefore less than 7.0 .

Scientific Research Applications

Green Synthesis Methods

Research has focused on the development of green and efficient methods for synthesizing pyranopyrazoles and pyrazolopyrimidine derivatives. For instance, a study by Zolfigol et al. (2013) highlighted a solvent-free synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst. This method emphasizes environmental friendliness and efficiency (Zolfigol et al., 2013).

Structural Analysis

Significant effort has been made to understand the molecular structure and properties of derivatives of 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. Demir et al. (2010) conducted an experimental and theoretical analysis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate, providing insights into its molecular geometry, vibrational frequencies, and molecular electrostatic potential (Demir et al., 2010).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of compounds derived from 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. For example, Fandaklı et al. (2012) investigated the reduction, Mannich reaction, and antimicrobial activity of new 1,2,4-triazol-3-one derivatives, demonstrating the potential of these compounds in antimicrobial applications (Fandaklı et al., 2012).

Synthesis of Novel Derivatives

Research also includes the synthesis of novel derivatives for various applications. Koza et al. (2013) reported the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing the versatility of the core structure in generating new compounds with potential scientific applications (Koza et al., 2013).

Mechanism of Action

While the mechanism of action for “1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid” is not available, 4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

4-Methoxyphenylacetic acid severely irritates skin and eyes and may be toxic by ingestion . It is classified as harmful if swallowed and causes serious eye irritation .

Future Directions

While specific future directions for “1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid” are not available, research into related compounds continues. For instance, a new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .

properties

IUPAC Name

1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-9-4-2-8(3-5-9)14-7-6-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQXMDYMPOLSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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